N-(4-Cyanophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)urea

Urea Transporter-B UT-B Diuretic Target

N-(4-Cyanophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)urea (CAS 616208-80-1) is a synthetic small molecule belonging to the N,N'-diarylurea class, characterized by a 4-cyanophenyl group and a 4,6-dimethylpyrimidin-2-yl moiety connected via a urea linker. This compound is primarily employed as a research tool in medicinal chemistry and chemical biology, often as a kinase inhibitor scaffold or a building block for targeted protein degradation (PROTAC) applications.

Molecular Formula C14H13N5O
Molecular Weight 267.29 g/mol
CAS No. 616208-80-1
Cat. No. B12592441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Cyanophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)urea
CAS616208-80-1
Molecular FormulaC14H13N5O
Molecular Weight267.29 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC(=O)NC2=CC=C(C=C2)C#N)C
InChIInChI=1S/C14H13N5O/c1-9-7-10(2)17-13(16-9)19-14(20)18-12-5-3-11(8-15)4-6-12/h3-7H,1-2H3,(H2,16,17,18,19,20)
InChIKeyOEWXMIKRIPZATK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-(4-Cyanophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)urea (CAS 616208-80-1) – A Differentiated Diarylurea Scaffold


N-(4-Cyanophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)urea (CAS 616208-80-1) is a synthetic small molecule belonging to the N,N'-diarylurea class, characterized by a 4-cyanophenyl group and a 4,6-dimethylpyrimidin-2-yl moiety connected via a urea linker . This compound is primarily employed as a research tool in medicinal chemistry and chemical biology, often as a kinase inhibitor scaffold or a building block for targeted protein degradation (PROTAC) applications . Its structure is distinct from more common diarylurea drugs such as sorafenib or regorafenib, which typically feature a pyridyl or halogenated phenyl ring; the electron-withdrawing nitrile and sterically distinct dimethylpyrimidine substituents suggest a unique pharmacological profile and binding geometry [1][2].

Why Generic Substitution Fails: The Specificity of N-(4-Cyanophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)urea in Kinase and UT-B Inhibitor Research


Indiscriminate substitution of this compound with close analogs, such as N-(4-Cyanophenyl)-N'-(2,6-dimethylpyrimidin-4-yl)urea, is highly inadvisable for precise research. The specific regiochemistry of the dimethylpyrimidine (4,6- vs. 2,6-disubstitution) is a critical determinant of biological activity [1]. In related kinase inhibitor series, shifting the urea attachment point on the pyrimidine ring disrupts key hydrogen bonds within the ATP-binding pocket hinge region, often reducing selectivity and potency by more than an order of magnitude [2]. Similarly, replacing the 4-cyanophenyl group, a strong electron-withdrawing and hydrogen-bond-accepting moiety, with a simple phenyl or halogenated ring has been shown in urea transporter-B (UT-B) inhibitor programs to significantly alter target engagement and pharmacokinetic properties [3]. Using a generic alternative risks invalidating structure-activity relationship (SAR) studies and yielding non-reproducible results in targeted degradation assays.

Quantitative Differentiation Evidence: N-(4-Cyanophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)urea vs. Closest Analogs


UT-B Transporter Selectivity: N-(4-Cyanophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)urea vs. a Direct 2,6-Dimethylpyrimidin-4-yl Regioisomer

The 4,6-dimethylpyrimidin-2-yl substitution pattern is expected to confer superior UT-B binding selectivity compared to the 2,6-dimethylpyrimidin-4-yl regioisomer. While no direct head-to-head comparison is available for this exact pair, class-level SAR data from UT-B inhibitor programs show that N-aryl urea attachments at the 2-position of a 4,6-disubstituted pyrimidine yield optimal geometry for hydrogen-bonding with key residues in the UT-B pore. The 2,6-substituted analog forces a different torsional angle, disrupting this interaction and reducing UT-B affinity by an estimated one order of magnitude or more [1].

Urea Transporter-B UT-B Diuretic Target Selectivity

Physicochemical Differentiation: Lipophilicity (cLogP) vs. Sorafenib

The target compound possesses two methyl groups on the pyrimidine ring and a compact 4-cyanophenyl ring, resulting in a calculated cLogP of approximately 2.8 [1]. This contrasts with the multi-kinase inhibitor sorafenib (cLogP ~4.2), which contains a lipophilic chlorinated trifluoromethylphenyl ring [2]. A difference of 1.4 log units is significant; the lower lipophilicity of the target compound predicts improved aqueous solubility and a reduced risk of cytochrome P450 (CYP) enzyme inhibition compared to sorafenib [3].

Lipophilicity Drug-likeness ADME Kinase Inhibitor

FGFR Kinase Selectivity vs. Non-Specific Diarylureas (Class-Level Inference from Patent SAR)

The specific substitution pattern of the target compound is claimed within a broad genus of pyrimidinyl aryl ureas as potent FGF receptor (FGFR) inhibitors, a therapeutic target in oncology [1]. Within this patent family, compounds with a 4-cyanophenyl group and a 4,6-dimethylpyrimidin-2-yl-urea moiety are highlighted for their favorable selectivity profile against the FGFR kinase family compared to other diarylureas that have broader kinase inhibition profiles (e.g., sorafenib targeting VEGFR/PDGFR/RAF) [2]. The quantitative differentiation is context-dependent, but the selective FGFR inhibition is the key value proposition for researchers studying FGF-dependent cancers.

FGFR Kinase Selectivity Diarylurea Cancer

Synthetic Tractability and Scaffold Modification Potential vs. Halogenated Diarylurea Congeners

The presence of a nitrile group at the para position of the phenyl ring provides a convenient synthetic handle for further chemical modification, particularly for copper-catalyzed azide-alkyne cycloaddition (CuAAC) ‘click’ chemistry after reduction to the amine, or for direct formation of tetrazoles, amides, and amidines [1]. In contrast, the common comparator sorafenib contains a chemically inert para-chloro substituent that cannot be easily functionalized without harsh transition metal catalysis [2]. This makes N-(4-Cyanophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)urea a superior choice as a 'tunable' core scaffold for generating diverse compound libraries or PROTAC warheads compared to halogenated analogs.

PROTAC Click Chemistry Scaffold Modification Medicinal Chemistry

Optimal Application Scenarios for N-(4-Cyanophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)urea Procurement


UT-B Selective Inhibitor Optimization Programs in Renal Physiology

For academic labs studying urine concentration mechanisms and developing novel salt-sparing diuretics ('urearetics'). The compound's specific regiochemistry is crucial for achieving UT-B selectivity over UT-A, a key differentiator from generic diarylurea inhibitors like niclosamide, which lacks transporter isotype specificity [1]. Procure this compound to establish SAR around a UT-B-selective chemotype.

FGFR1/2/3 Kinase Probe Development for FGF-Driven Cancer Models

For cancer biology groups investigating FGFR-addicted cell lines (e.g., FGFR2-amplified gastric cancer or FGFR3-mutant bladder cancer). The compound serves as a starting point for a selective FGFR inhibitor, as supported by broad patent SAR [2]. Avoid using generic multi-kinase inhibitors like sorafenib, which would confound interpretation of FGFR-specific phenotypes.

Covalent PROTAC Warhead Synthesis via Nitrile Functionalization

For chemical biology teams constructing PROTAC molecules that recruit E3 ligases (e.g., VHL, CRBN) to degrade oncogenic kinases. The para-nitrile group is an ideal precursor for generating tetrazole-based or amine-linked E3 ligand conjugates [3]. This is a distinct advantage over halogenated diarylurea scaffolds that require more complex and lower-yielding metal-catalyzed cross-coupling reactions for linker attachment.

Drug Metabolism and Pharmacokinetics (DMPK) Reference Standard for Low-Lipophilicity Diarylureas

For pharmaceutical development teams seeking a benchmark compound with improved aqueous solubility and metabolic stability for early-stage lead optimization. The compound's predicted cLogP of ~2.8 makes it a useful reference standard for calibrating high-throughput DMPK assays [4], particularly in comparison to higher-lipophilicity agents like sorafenib (cLogP ~4.2) that routinely exhibit poor solubility and CYP inhibition.

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